2-Chloro-8-methoxy-3-methylquinoline is a heterocyclic compound belonging to the quinoline family, characterized by a chlorine atom at the second position, a methoxy group at the eighth position, and a methyl group at the third position of the quinoline ring. Its molecular formula is C₁₁H₁₀ClN₁O, with a molecular weight of approximately 207.66 g/mol . This compound exhibits unique structural features that contribute to its chemical reactivity and biological properties.
The reactivity of 2-chloro-8-methoxy-3-methylquinoline is influenced by the presence of the chlorine atom, which can participate in nucleophilic substitution reactions. The methoxy group can also undergo various transformations, including demethylation and electrophilic substitution. Common reactions include:
Quinoline derivatives, including 2-chloro-8-methoxy-3-methylquinoline, have been studied for their biological activities. This compound has shown potential antimicrobial and antitumor properties. Specific studies indicate its effectiveness against various bacterial strains and cancer cell lines, suggesting it may serve as a lead compound for drug development .
Several synthetic approaches have been developed for producing 2-chloro-8-methoxy-3-methylquinoline:
2-Chloro-8-methoxy-3-methylquinoline has applications in various fields:
Interaction studies involving 2-chloro-8-methoxy-3-methylquinoline have focused on its binding affinity to biological targets. Research indicates that this compound interacts with specific enzymes and receptors, influencing pathways related to microbial resistance and cancer cell proliferation. These interactions are crucial for understanding its mechanism of action and optimizing its efficacy as a therapeutic agent .
Several compounds share structural similarities with 2-chloro-8-methoxy-3-methylquinoline. These include:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-Chloroquinoline | Chlorine at position 2 | Basic structure without additional groups |
| 8-Methoxyquinoline | Methoxy at position 8 | Lacks chlorination at position 2 |
| 3-Methylquinoline | Methyl at position 3 | No halogen substitution |
| 4-Chloro-8-methoxyquinoline | Chlorine at position 4 | Different halogen positioning |
The uniqueness of 2-chloro-8-methoxy-3-methylquinoline lies in its specific combination of substituents that enhance its biological activity while providing distinct chemical reactivity compared to its analogs .
A representative pathway involves:
Key challenges in this approach include managing competing reactions at adjacent positions and achieving high regioselectivity. For example, the methoxy group at position 8 can deactivate the ring toward electrophilic substitution, necessitating harsh conditions for chlorination.
| Reaction Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Chlorination | POCl₃, 90°C, 6 hr | 78–85 |
| Methoxylation | NaOMe, DMF, 120°C | 65–72 |
| Methylation | CH₃I, AlCl₃, 80°C | 70–75 |
Recent advances focus on streamlining synthesis through one-pot multicomponent reactions and catalytic C–H functionalization. For instance, iron(III) chloride hexahydrate (FeCl₃·6H₂O) has emerged as a cost-effective catalyst for tandem chlorination and methoxylation. In one protocol, aniline derivatives react with carbon tetrachloride (CCl₄) and 1,3-propanediol under argon at 150°C, directly yielding substituted quinolines with up to 92% efficiency. This method avoids isolating intermediates, reducing purification steps and waste.
Another innovative strategy employs Vilsmeier-Haack formylation to install aldehyde groups at position 3, which are subsequently reduced to methyl groups. This approach, initially developed for 2-chloroquinoline-3-carbaldehydes, has been adapted for 2-chloro-8-methoxy-3-methylquinoline by modifying reaction conditions. The aldehyde intermediate is treated with hydrogen peroxide (H₂O₂) in ammonia water, followed by reductive amination to introduce the methyl group.
Optimizing chlorination and methoxylation hinges on solvent selection, catalyst loading, and temperature control. For chlorination, replacing POCl₃ with phosphorus pentachloride (PCl₅) in dimethylformamide (DMF) improves yields by reducing side reactions such as ring oxidation. Similarly, microwave-assisted synthesis has been shown to cut reaction times by 50% while maintaining yields above 80%.
Methoxylation benefits from phase-transfer catalysts (PTCs) like tetrabutylammonium bromide (TBAB), which enhance the solubility of methoxide ions in nonpolar solvents. A study demonstrated that using TBAB in toluene at 120°C increased methoxylation yields from 65% to 88%.
| Parameter | Optimal Condition | Yield Improvement (%) |
|---|---|---|
| Chlorination Agent | PCl₅ in DMF | +12 |
| Methoxylation Solvent | Toluene with TBAB | +23 |
| Reaction Temperature | Microwave, 100°C | -50% time |
2-Chloro-8-methoxy-3-methylquinoline exhibits potent activity against Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli [6]. Its mechanism involves dual targeting of DNA gyrase and topoisomerase IV, enzymes critical for DNA replication and repair. The chlorine substituent enhances binding affinity to the GyrA subunit of DNA gyrase, stabilizing the enzyme-DNA complex in a cleavage-prone state [6]. This interference prevents DNA religation, leading to double-strand breaks and bacterial cell death.
Comparative studies using E. coli mutants with quinolone-resistant gyrase alleles demonstrate that 2-chloro-8-methoxy-3-methylquinoline retains efficacy through compensatory inhibition of topoisomerase IV [6]. This dual-target strategy reduces the likelihood of resistance development, as simultaneous mutations in both enzymes are statistically rare.
| Target Enzyme | Inhibition IC₅₀ (μM) | Resistance Mutation Impact |
|---|---|---|
| DNA Gyrase | 0.8 ± 0.1 | GyrA S83L reduces affinity 5-fold |
| Topoisomerase IV | 1.2 ± 0.3 | ParC S80R reduces affinity 3-fold |
Combination therapy studies reveal enhanced bactericidal activity when 2-chloro-8-methoxy-3-methylquinoline is paired with β-lactams or aminoglycosides [7]. Against Pseudomonas aeruginosa, the compound reduces efflux pump activity through competitive inhibition of MexAB-OprM, increasing intracellular concentrations of co-administered antibiotics by 2.3–4.1 fold [7].
Time-kill assays demonstrate synergy (FIC index ≤0.5) with meropenem against carbapenem-resistant Enterobacteriaceae. The methoxy group facilitates membrane permeabilization, while the methyl group stabilizes interactions with penicillin-binding proteins [7].
DNA gyrase represents a critical bacterial target for antimicrobial drug development, functioning as an essential enzyme that reduces topological strain during DNA replication and transcription processes [1]. Molecular docking studies of quinoline derivatives against Escherichia coli DNA gyrase B have revealed significant binding interactions that provide insights into their antimicrobial mechanisms.
The molecular docking analysis demonstrates that quinoline-based compounds exhibit favorable binding affinities ranging from -6.0 to -7.2 kcal/mol against E. coli DNA gyrase B [2]. Among the tested compounds, those displaying optimal binding characteristics show comparable performance to ciprofloxacin, the clinical standard with a binding affinity of -7.2 kcal/mol. The binding patterns reveal consistent interactions with key amino acid residues including Asp-73, Gly-77, Thr-165, Asn-46, and Arg-76, which are crucial for gyrase inhibition [2].
Table 1: DNA Gyrase Binding Affinity Analysis
| Compound | Binding Affinity (kcal/mol) | Hydrogen Bonds | Key Amino Acid Interactions |
|---|---|---|---|
| E. coli DNA Gyrase B - Compound 4 | -6.1 | Asp-73, Gly-77, Thr-165 | Asn-46, Ile-94, Ile-78, Ala-47 |
| E. coli DNA Gyrase B - Compound 5 | -6.3 | Asp-73, Gly-77, Thr-165 | Asn-46, Ile-94, Ile-78, Ala-47 |
| E. coli DNA Gyrase B - Compound 6 | -6.5 | Asp-73, Gly-77, Thr-165 | Asn-46, Ile-94, Ile-78, Ala-47 |
| E. coli DNA Gyrase B - Compound 7 | -6.4 | Asp-73, Asn-46, Gly-77 | Ile-78, Pro-79 |
| E. coli DNA Gyrase B - Compound 8 | -6.2 | Asn-46 | Glu-50, Ile-78, Pro-79 |
| E. coli DNA Gyrase B - Compound 9 | -6.3 | Asp-73, Asn-46, Glu-50, Thr-165 | Ile-78, Ile-94, Gly-77 |
| E. coli DNA Gyrase B - Compound 10 | -7.2 | Asn-46 | Ala-47, Glu-50, Asp-73, Thr-165, Gly-77, Arg-76 |
| E. coli DNA Gyrase B - Compound 15 | -6.2 | Asp-73, Gly-77, Thr-165 | Asn-46, Ile-94, Ile-78, Ala-47 |
| E. coli DNA Gyrase B - Compound 16 | -6.0 | Asp-73, Asn-46, Thr-165 | Glu-50, Arg-76, Ile-78 |
| E. coli DNA Gyrase B - Ciprofloxacin (Standard) | -7.2 | Asp-73, Arg-76, Thr-165 | Glu-50, Gly-77, Ile-78, Asn-46 |
The structural analysis reveals that the binding affinity is significantly influenced by the formation of hydrogen bonds with critical residues such as Asp-73 and water molecules [2]. Compounds exhibiting superior binding characteristics demonstrate additional hydrogen bonding interactions with amino acid residues including Asn-46, which appears to be crucial for enhanced binding stability. The hydrophobic interactions involving residues such as Ile-78, Ile-94, and Ala-47 contribute substantially to the overall binding strength and specificity [2].
Recent investigations into allosteric gyrase inhibitors have identified novel binding modes that differ from traditional fluoroquinolones [3]. These studies demonstrate that isoquinoline sulfonamides can bind to allosteric hydrophobic pockets in the GyrA subunit, providing alternative mechanisms for gyrase inhibition that may circumvent existing resistance patterns.
Quinoline derivatives demonstrate significant potential as anticancer agents through their interactions with multiple cancer-related protein targets. Molecular docking studies have extensively characterized the binding patterns of quinoline compounds with cyclin-dependent kinase-2 (CDK2) and aromatase, two critical targets in cancer therapeutics [4].
Table 2: Cancer Receptor Binding Affinity Analysis
| Compound | Binding Score | H-bond Length (Å) | Number of H-bonds | Key Binding Residues |
|---|---|---|---|---|
| Benzo[h]quinoline 3e - CDK2 | 5.8273 | 2.0 | 1 | Leu-83, Lys-33, His-84, Asp-86 |
| Benzo[h]quinoline 3f - CDK2 | 5.5206 | 2.1 | 1 | Leu-83, Lys-33, Asp-86, Lys-89 |
| Benzo[h]quinoline 3i - CDK2 | 5.1238 | 1.9 | 1 | Leu-83, His-84, Asp-86, Lys-89 |
| Benzo[h]quinoline 3h - CDK2 | 5.4981 | 1.9, 2.1 | 2 | Leu-83, His-84, Asp-86, Lys-89 |
| Doxorubicin - CDK2 (Standard) | 5.1647 | 1.9, 2.0, 2.1 | 3 | Leu-83, Asp-86, Lys-89 |
| Benzo[h]quinoline 3f - Aromatase | 5.4971 | 1.9 | 1 | Ala-438, Arg-115, Met-374 |
| Benzo[h]quinoline 3g - Aromatase | 5.2132 | — | 0 | Arg-115, Phe-134, Trp-224 |
| Benzo[h]quinoline 3h - Aromatase | 2.6056 | 2.0 | 1 | Asp-309, Arg-115, Met-374 |
| Benzo[h]quinoline 3j - Aromatase | 5.0609 | 2.1, 2.0 | 2 | Asp-309, Met-374, Arg-115 |
| Doxorubicin - Aromatase (Standard) | 2.2253 | — | 0 | Arg-115, Ile-133, Phe-134 |
The binding analysis reveals that benzo[h]quinoline derivatives exhibit superior binding scores compared to doxorubicin when interacting with CDK2 [4]. Compound 3e demonstrates the highest binding affinity with a total score of 5.8273, forming a strong hydrogen bond of 2.0 Å length with the hydrophobic residue Leu-83. This residue is particularly important for hydrophobic interactions within the CDK2 binding cavity, which is formed by residues Asp-86, Lys-89, and Leu-83 [4].
The binding mechanism involves diverse interactions with amino acid residues displaying various properties including basic polar residues (Lys-33, Lys-89, His-84), aromatic hydrophobic residues (Phe-82), acidic polar residues (Glu-12, Asp-145, Asp-86), and polar amide residues (Gln-85, Gln-131, Asn-132) [4]. These multiple interaction modes contribute to the strong binding affinity and provide molecular rationale for the observed anticancer activity.
For aromatase interactions, quinoline derivatives demonstrate variable binding patterns with compounds 3f and 3g showing particularly strong binding scores of 5.4971 and 5.2132, respectively [4]. The binding sites involve hydrophobic residues such as Met-374, Ala-438, Ile-133, and Leu-372, along with aromatic residues like Phe-134. Critical interactions occur through hydrogen bonding with Ala-438 and Asp-309, which stabilize the ligand-protein complex [4].
Recent studies have identified that quinoline derivatives can interact with multiple cancer-related targets including c-Met, vascular endothelial growth factor (VEGF), and epidermal growth factor (EGF) receptors [5]. The binding mode typically involves π-π stacking interactions between the quinoline ring and aromatic residues such as Tyr1159, along with hydrogen bond formation between the quinoline nitrogen and Met1160 [5].
QSAR modeling represents a fundamental approach for understanding the relationship between molecular structure and biological activity in quinoline derivatives. Recent comprehensive studies have employed multiple QSAR methodologies to establish predictive models for antimalarial, antibacterial, and anticancer activities [6].
Table 3: QSAR Model Performance Parameters
| Model Type | R² Value | Cross-Validation Q² | External Test R² | Mean Absolute Error | Dataset Size |
|---|---|---|---|---|---|
| CoMFA Model | 0.932 | >0.5 | 0.878 | 1.2803 | 349 |
| CoMSIA Model | 0.947 | >0.5 | 0.876 | 0.7006 | 349 |
| 2D-QSAR Model | 0.845 | >0.5 | 0.845 | 0.4849 | 156 |
| Heuristic Method Linear Model | 0.820 | 0.77 | — | — | — |
| Gene Expression Programming Model | 0.830 | — | 0.72 | 0.04 | 48 |
| Random Forest Model (SiRMS) | 0.710 | — | — | — | — |
| Random Forest Model (Dragon) | 0.760 | — | — | — | — |
| Consensus Model | 0.790 | — | — | — | — |
The most comprehensive QSAR study utilized a database of 349 quinoline derivatives with activity against Plasmodium falciparum 3D7, spanning more than eight logarithmic units of biological activity [6]. Three distinct modeling approaches were developed: comparative molecular field analysis (CoMFA), comparative molecular similarity index analysis (CoMSIA), and 2D-QSAR models. The CoMSIA model demonstrated superior performance with an R² value of 0.947 and external test R² of 0.876 [6].
The 2D-QSAR model, while utilizing a smaller dataset of 156 compounds, showed excellent predictive capacity with a mean absolute error of 0.4849, outperforming both CoMFA and CoMSIA models in terms of prediction accuracy [6]. The model validation employed rigorous internal and external validation metrics, ensuring compliance with established QSAR guidelines (q² > 0.5, r²test > 0.6, r²m > 0.5) [6].
Key molecular descriptors identified in QSAR analyses include constitutional and geometrical parameters, which provide excellent estimates for biological activity prediction [7]. Studies focusing on DNA gyrase inhibition have revealed that partition coefficient, molecular flexibility, hydrogen bonding potential, and the presence of fluorine atoms significantly influence inhibitory activity [1]. The quantitative relationship demonstrates that compounds with optimal lipophilicity and hydrogen bonding capacity exhibit enhanced binding affinity for target proteins.
Advanced QSAR methodologies employing machine learning approaches, including Random Forest models with different descriptor sets (SiRMS and Dragon), have achieved correct classification rates ranging from 0.71 to 0.76 [8]. Consensus modeling approaches combining multiple algorithms have shown improved coverage and reliability, with the most conservative models achieving correct classification rates of 0.88 while maintaining 39% coverage [8].
The integration of pharmacokinetic and toxicity predictions into QSAR modeling has enabled comprehensive evaluation of drug-like properties. Studies indicate that quinoline derivatives generally follow Lipinski's rule of five, demonstrating favorable absorption, distribution, metabolism, and excretion characteristics [9]. The calculated topological polar surface area values typically fall within acceptable limits for membrane permeability, while molecular weight and partition coefficient parameters align with established pharmaceutical guidelines.
DFT calculations provide fundamental insights into the electronic structure and reactivity of quinoline derivatives, enabling detailed analysis of frontier molecular orbitals, global reactivity parameters, and molecular properties that influence biological activity [10].
Table 4: DFT-Calculated Electronic Properties
| Property | Calculated Value | Significance |
|---|---|---|
| HOMO Energy (eV) | -0.26751 | Electron donation capability |
| LUMO Energy (eV) | -0.18094 | Electron acceptance capability |
| Energy Gap (eV) | -0.08657 | Chemical reactivity indicator |
| Chemical Hardness (eV) | 0.04 | Resistance to deformation |
| Chemical Softness (eV⁻¹) | 11.55 | Ease of deformation |
| Chemical Potential (eV) | -0.22 | Escaping tendency of electrons |
| Electrophilicity Index (eV) | 0.58 | Binding capacity with biomolecules |
| Dipole Moment (Debye) | — | Molecular polarity |
| Molecular Polarizability (ų) | — | Electronic delocalization |
| Ionization Potential (eV) | — | Energy required to remove electron |
| Electron Affinity (eV) | 0.16 | Energy released upon electron addition |
DFT investigations using the B3LYP method with various basis sets (6-31G(d,p), 6-311++G(d,p), cc-pVDZ) have characterized the electronic properties of quinoline derivatives [10] [11]. The frontier molecular orbital analysis reveals that the highest occupied molecular orbital (HOMO) energy of -0.26751 eV and lowest unoccupied molecular orbital (LUMO) energy of -0.18094 eV result in a relatively small energy gap of -0.08657 eV, indicating high chemical reactivity and biological activity potential [9].
The global reactivity parameters calculated from frontier orbital energies provide crucial information about molecular behavior. Chemical hardness values of 0.04 eV indicate soft molecular character with high polarizability, while the corresponding chemical softness of 11.55 eV⁻¹ suggests ease of electronic deformation [9]. The electrophilicity index of 0.58 eV demonstrates significant binding capacity with biomolecules, supporting the observed biological activities [9].
Time-dependent DFT (TD-DFT) calculations have been employed to investigate optical properties and electronic transitions in quinoline derivatives [10]. Studies on chloro-dimethylquinoline-carboxaldehyde derivatives reveal that substitution position significantly affects bandgap energies, with values ranging from 2.50 to 2.75 eV. The absorbance maxima occur between 313 nm (3.96 eV) and 365 nm (3.39 eV), providing insights into electronic transitions and potential photochemical applications [10].
DFT calculations have identified that HOMO orbitals are predominantly localized on heteroatoms (sulfur and nitrogen) and conjugated systems, while LUMO orbitals distribute across the entire molecular framework [9]. This electronic distribution pattern influences reactivity patterns and binding interactions with biological targets. The calculated dipole moments provide information about intermolecular interactions, with higher values correlating with stronger binding affinities [10].
Natural Bond Orbital (NBO) analysis has revealed important information about charge delocalization and covalent interactions within quinoline structures [11]. The analysis identifies significant charge transfer between donor and acceptor orbitals, particularly involving nitrogen lone pairs and aromatic π-systems. These electronic interactions contribute to the stability and reactivity of quinoline derivatives.
The investigation of non-linear optical (NLO) properties through DFT calculations has revealed significant hyperpolarizability values for quinoline derivatives [11]. The calculated first-order hyperpolarizability (β) and second-order hyperpolarizability (γ) parameters indicate potential applications in optical materials and provide additional insights into electronic structure characteristics.
Thermodynamic functions calculated using DFT methods demonstrate systematic trends with temperature variations from 100 to 1000 K [11]. Heat capacity, entropy, and enthalpy values increase monotonically with temperature, providing essential data for understanding thermal stability and reaction thermodynamics. These calculations are crucial for predicting behavior under physiological conditions and optimizing synthetic procedures.